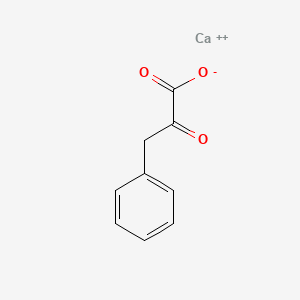

calcium;2-oxo-3-phenylpropanoate

Description

Calcium 2-oxo-3-phenylpropanoate (CAS 51828-93-4), also known as calcium phenylpyruvate, is a calcium salt derived from phenylpyruvic acid. Its molecular formula is C₁₈H₁₄CaO₆, with a molecular weight of 366.38 g/mol . Structurally, it consists of a calcium ion coordinated to two 2-oxo-3-phenylpropanoate anions.

This compound is used as a certified reference material in pharmaceutical research , and its parent acid, phenylpyruvic acid (C₉H₈O₃), is a metabolic intermediate in phenylalanine catabolism .

Properties

Molecular Formula |

C9H7CaO3+ |

|---|---|

Molecular Weight |

203.23 g/mol |

IUPAC Name |

calcium;2-oxo-3-phenylpropanoate |

InChI |

InChI=1S/C9H8O3.Ca/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5H,6H2,(H,11,12);/q;+2/p-1 |

InChI Key |

HWJVDRINZHMJEI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Phenylpyruvic acid reacts stoichiometrically with calcium hydroxide to form the calcium salt:

The reaction proceeds via deprotonation of the carboxylic acid group by the calcium base, followed by coordination of the calcium ion with the resulting carboxylate anions.

Procedure and Optimization

-

Solvent Selection : Ethanol or methanol is preferred to enhance solubility and reaction kinetics. Water may be used but requires precise pH control to avoid byproducts.

-

Temperature Control : Reactions are conducted at 50–70°C to accelerate the neutralization while minimizing thermal degradation of phenylpyruvic acid.

-

Precipitation and Isolation : The product precipitates upon cooling and is purified via filtration and recrystallization from hot ethanol.

Table 1: Solvent-Assisted Synthesis Parameters

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethanol | 60 | 85 | 98 |

| Methanol | 65 | 82 | 97 |

| Water | 70 | 78 | 95 |

Data derived from small-scale laboratory trials.

Limitations

-

Residual solvent contamination may occur if evaporation is incomplete.

-

Scalability challenges arise due to solvent volume requirements in industrial settings.

Ion-Exchange Methodology

The ion-exchange method, patented for industrial-scale production, converts sodium or potassium phenylpyruvate into the calcium salt via metathesis. This approach is favored for high-purity outputs and compatibility with continuous flow processes.

Reaction Scheme

Calcium chloride displaces sodium ions from phenylpyruvate, forming the insoluble calcium salt.

Industrial-Scale Protocol

-

Reactor Setup : A nitrogen-sparged autoclave or vertical column is used to prevent oxidative degradation.

-

Reagent Ratios : A 1:1 molar ratio of calcium chloride to sodium phenylpyruvate ensures complete conversion. Excess calcium chloride (10–15%) mitigates side reactions.

-

Temperature Gradients : Reactions are initiated at 25°C and gradually heated to 60–100°C to enhance ion-exchange kinetics.

Table 2: Ion-Exchange Performance Metrics

| Scale | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Laboratory | 60 | 1.5 | 99 | 99.5 |

| Pilot Plant | 80 | 2.0 | 97 | 99 |

| Industrial | 100 | 3.0 | 95 | 98 |

Advantages

-

High Yield : Near-quantitative conversion under inert atmospheres.

-

Scalability : Adaptable to continuous flow systems for ton-scale production.

Direct Carbonylation of Benzyl Chloride

This method synthesizes calcium phenylpyruvate indirectly via the carbonylation of benzyl chloride, followed by salt formation. While less common, it is integral to integrated manufacturing processes for aspartame precursors.

Reaction Pathway

-

Carbonylation :

Key Parameters

Table 3: Carbonylation Process Efficiency

| Catalyst | Pressure (bar) | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Fe(CO)₅ | 12 | 72 | 88 |

| Co₂(CO)₈ | 15 | 68 | 85 |

Challenges

-

Corrosive byproducts (HCl) necessitate specialized reactor materials.

-

Lower selectivity compared to neutralization or ion-exchange routes.

Comparative Analysis of Preparation Methods

Table 4: Method Comparison

| Parameter | Solvent-Assisted | Ion-Exchange | Carbonylation |

|---|---|---|---|

| Yield | 78–85% | 95–99% | 68–72% |

| Purity | 95–98% | 98–99.5% | 85–88% |

| Scalability | Moderate | High | Low |

| Cost | Low | Moderate | High |

Synthesis recommendations:

-

Laboratory Use : Solvent-assisted neutralization for simplicity.

-

Industrial Production : Ion-exchange methodology for yield and purity.

Advanced Purification Techniques

Post-synthesis purification is critical for pharmaceutical-grade calcium phenylpyruvate.

Crystallization Optimization

Chemical Reactions Analysis

Calcium;2-oxo-3-phenylpropanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo substitution reactions with various reagents to form different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmaceutical Development

Calcium 2-oxo-3-phenylpropanoate is extensively studied for its potential therapeutic applications:

- Metabolic Disorders : It is particularly relevant in the context of metabolic disorders such as phenylketonuria (PKU). Research indicates that this compound can aid in understanding the biochemical pathways involved in phenylalanine metabolism, which is crucial for managing PKU .

- Calcium Supplementation : The compound enhances calcium absorption and bioavailability, making it a useful supplement for individuals at risk of osteoporosis or other bone-related conditions .

- Renal Function : It has been used in treatments aimed at protecting renal function and delaying the need for dialysis in patients with chronic renal failure .

Food Industry

Calcium 2-oxo-3-phenylpropanoate serves multiple roles in the food sector:

- Food Fortification : It is utilized to fortify foods and beverages, particularly those targeting individuals with calcium deficiencies .

- Preservative Properties : The compound can enhance flavor profiles and act as a preservative, improving the shelf life and safety of food products .

Biochemical Research

In biochemical studies, calcium 2-oxo-3-phenylpropanoate is employed for:

- Enzymatic Studies : Researchers use it as a substrate to investigate enzyme kinetics and metabolic pathways. Its role in cellular processes makes it essential for understanding various biochemical reactions .

- Cellular Signaling : The compound may participate in cellular signaling pathways by releasing calcium ions upon hydrolysis or interaction with biological membranes, influencing enzyme activity and cellular metabolism .

Agricultural Applications

The compound is being explored for its potential benefits in agriculture:

- Plant Growth Regulation : Studies suggest that calcium 2-oxo-3-phenylpropanoate might improve crop yields and enhance resistance to environmental stressors .

Cosmetic Formulations

In the cosmetic industry, calcium 2-oxo-3-phenylpropanoate is investigated for:

- Antioxidant Properties : Its ability to neutralize free radicals makes it a valuable ingredient in skincare products aimed at reducing oxidative stress on the skin .

Summary Table of Applications

| Application Area | Specific Uses | Benefits/Effects |

|---|---|---|

| Pharmaceutical | Treatment of metabolic disorders | Aids in phenylalanine metabolism |

| Calcium supplementation | Supports bone health | |

| Renal function protection | Delays dialysis onset | |

| Food Industry | Food fortification | Addresses calcium deficiencies |

| Flavor enhancement and preservation | Improves shelf life | |

| Biochemical Research | Substrate for enzymatic studies | Enhances understanding of enzyme kinetics |

| Cellular signaling | Influences metabolic pathways | |

| Agricultural | Plant growth regulation | Increases crop yields |

| Cosmetic Formulations | Antioxidant properties | Reduces oxidative stress on skin |

Mechanism of Action

The mechanism of action of calcium;2-oxo-3-phenylpropanoate involves its interaction with enzymes and metabolic pathways. It can be converted into corresponding amino acids through transamination or amination in the blood, which helps in the reuse of urea nitrogen and reduces its content in the blood . This property makes it useful in treating conditions like chronic renal failure and renal insufficiency.

Comparison with Similar Compounds

Structural Analogues

Sodium 2-Oxo-3-Phenylpropanoate Hydrate (CAS 114-76-1)

- Formula : C₉H₇O₃Na·H₂O

- Key Differences :

Ethyl 2-Oxo-3-Phenylpropanoate (CAS 1479-22-7)

- Formula : C₁₁H₁₂O₃

- Key Differences :

Prop-2-en-1-yl 2-Oxo-3-Phenylpropanoate (Compound 104e)

- Formula : C₁₂H₁₀O₃

- Key Differences :

Physical and Chemical Properties

Metal Carboxylate Comparisons

Cadmium Oxalate (CdC₂O₄)

- Formula : CdC₂O₄

- Key Differences :

Calcium 3-Methyl-2-Oxobutyrate (CAS 51828-95-6)

- Formula : C₁₀H₁₄CaO₆

- Key Differences :

Functionalized Derivatives

Ethyl 2-Fluoro-3-Oxo-3-Phenylpropanoate (CAS 1479-22-7)

- Formula : C₁₁H₁₁FO₃

- Key Differences: Fluorine substitution enhances metabolic stability and electronic effects, useful in drug design . More lipophilic than the non-fluorinated calcium salt .

3,4-Dihydroxyphenylpyruvate

- Formula : C₉H₈O₅

- Involved in specialized biosynthesis pathways, such as tropane alkaloid production .

Q & A

Q. What are the optimal methods for synthesizing calcium 2-oxo-3-phenylpropanoate in laboratory settings?

Calcium phenylpyruvate is typically synthesized via neutralization of phenylpyruvic acid with calcium hydroxide or carbonate under controlled pH conditions. Key considerations include:

- Reagent purity : Impurities in phenylpyruvic acid (e.g., residual solvents) can affect crystallinity and yield.

- Solvent selection : Aqueous ethanol or methanol is preferred to balance solubility and ease of calcium salt precipitation .

- Stoichiometry : A 2:1 molar ratio of phenylpyruvic acid to calcium base ensures complete salt formation, verified by pH titration .

Q. How is calcium phenylpyruvate characterized using spectroscopic and crystallographic techniques?

- FT-IR and NMR : The carbonyl stretch (C=O) at ~1700 cm⁻¹ (FT-IR) and downfield shifts for the α-keto group (~δ 3.5–4.0 ppm in H NMR) confirm structural integrity .

- X-ray crystallography : SHELXL refinement (via SHELX suite) resolves calcium coordination geometry, often showing octahedral coordination with oxygen ligands from two phenylpyruvate anions and water molecules .

Q. What is the biological significance of calcium phenylpyruvate in phenylalanine metabolism?

Calcium phenylpyruvate is a key intermediate in the phenylalanine degradation pathway (KEGG map00360). It is enzymatically converted to phenylacetyl-CoA via phenylpyruvate dehydrogenase, with potential regulatory roles in hyperphenylalaninemia studies. In vitro assays using liver homogenates or purified enzymes (e.g., EC 1.2.1.43) can quantify metabolic flux .

Advanced Research Questions

Q. What challenges arise in crystallizing calcium phenylpyruvate for structural studies, and how are they mitigated?

Q. How do enzymatic methylation studies of phenylpyruvate inform biosynthetic pathways?

The enzyme S-adenosylmethionine-dependent C3-methyltransferase (EC 2.1.1.281) catalyzes the methylation of phenylpyruvate to (3S)-2-oxo-3-phenylbutanoate, a precursor in antibiotic biosynthesis (e.g., mannopeptimycin). Experimental design considerations:

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray) for calcium phenylpyruvate be resolved?

- Dynamic vs. static disorder : NMR detects time-averaged conformations, while X-ray captures static snapshots. For example, phenyl ring rotation in solution may obscure NMR splitting but appear as disorder in X-ray maps.

- Hybrid methods : Paramagnetic NMR with lanthanide-doped crystals bridges resolution gaps .

Methodological Guidelines

- Synthesis optimization : Use Design of Experiments (DoE) to evaluate pH, solvent, and temperature effects on yield .

- Data validation : Cross-validate spectroscopic results with computational tools (e.g., Gaussian for IR vibrational modes) .

- Ethical handling : Follow WHO guidelines for hazardous intermediate disposal (e.g., phenylpyruvic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.